molecular formula C6H14N2O B13816294 Acetamide, 2-(dimethylamino)-N,N-dimethyl- CAS No. 13574-14-6

Acetamide, 2-(dimethylamino)-N,N-dimethyl-

Katalognummer: B13816294
CAS-Nummer: 13574-14-6
Molekulargewicht: 130.19 g/mol
InChI-Schlüssel: DWGMAIPVJRBOIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, 2-(dimethylamino)-N,N-dimethyl- is an organic compound with the molecular formula C4H10N2O. It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by dimethylamino groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(dimethylamino)-N,N-dimethyl- can be achieved through several methods. One common method involves the reaction of dimethylamine with acetic anhydride. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Acetamide, 2-(dimethylamino)-N,N-dimethyl- often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, 2-(dimethylamino)-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Acetamide, 2-(dimethylamino)-N,N-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Acetamide, 2-(dimethylamino)-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Dimethylacetamide (DMA): A related compound with similar properties but different applications.

    Acetamide: The parent compound, which lacks the dimethylamino groups.

Uniqueness

Acetamide, 2-(dimethylamino)-N,N-dimethyl- is unique due to its specific structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various specialized applications, particularly in research and industrial settings.

Eigenschaften

CAS-Nummer

13574-14-6

Molekularformel

C6H14N2O

Molekulargewicht

130.19 g/mol

IUPAC-Name

2-(dimethylamino)-N,N-dimethylacetamide

InChI

InChI=1S/C6H14N2O/c1-7(2)5-6(9)8(3)4/h5H2,1-4H3

InChI-Schlüssel

DWGMAIPVJRBOIB-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.